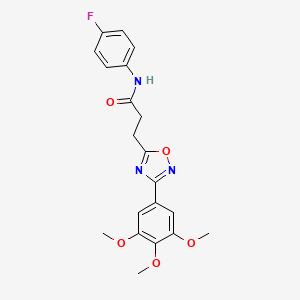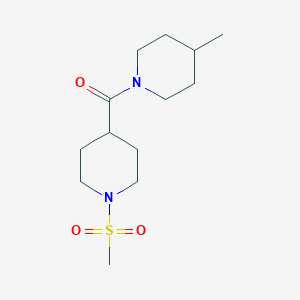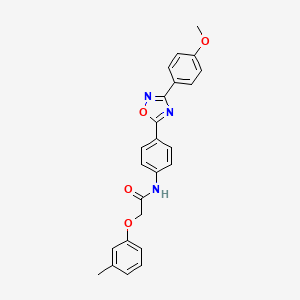
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained interest in the scientific community due to its potential as a therapeutic agent in cancer treatment.
作用機序
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide inhibits the activity of PAK1 by binding to its ATP-binding site and preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of cell growth and survival pathways, ultimately resulting in apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in cancer cells, as well as angiogenesis, the process by which new blood vessels are formed. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to induce autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components.
実験室実験の利点と制限
One of the main advantages of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its specificity for PAK1, which allows for targeted inhibition of this protein kinase. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its poor solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. One area of interest is the development of more potent and selective PAK1 inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide in cancer treatment. Other potential applications of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide include the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to abnormal PAK1 activity.
合成法
The synthesis of N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-nitrophenol with 2-methoxyphenol in the presence of a base to yield 2-methoxy-4-nitrophenol. The nitro group is then reduced to an amino group, followed by the reaction with 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid to yield 2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)aniline. The final step involves the reaction of the aniline with N-isopropyl-2-chloroacetamide to yield N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
科学的研究の応用
N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to have potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of PAK1, a protein kinase that plays a crucial role in cell growth and survival. Studies have also shown that N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-isopropyl-2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)21-18(24)12-26-16-10-9-15(11-17(16)25-3)19-22-20(27-23-19)14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOOIWLPGFWZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(propan-2-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)
![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)








